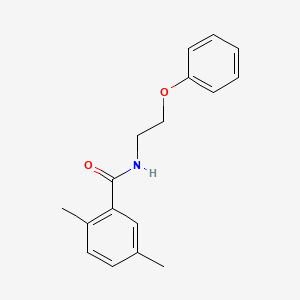
2,5-dimethyl-N-(2-phenoxyethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dimethyl-N-(2-phenoxyethyl)benzamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is commonly known as DPBA and has a molecular formula of C18H19NO2. DPBA is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol. The compound has a melting point of approximately 130°C and a boiling point of approximately 460°C.
作用机制
The mechanism of action of DPBA is not fully understood. However, it has been suggested that DPBA may inhibit the growth of cancer cells by inducing apoptosis or programmed cell death. DPBA may also inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
DPBA has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. DPBA has also been shown to have antioxidant properties, which may protect cells from oxidative damage. In addition, DPBA has been shown to have anti-inflammatory properties, which may reduce inflammation in the body.
实验室实验的优点和局限性
DPBA has a number of advantages for lab experiments. It is a relatively stable compound that is easy to handle and store. DPBA is also a fluorescent probe, which makes it useful for the detection of proteins and nucleic acids. However, DPBA has some limitations for lab experiments. It is not water-soluble, which may limit its use in aqueous environments. In addition, DPBA has a relatively low quantum yield, which may limit its sensitivity for certain applications.
未来方向
There are a number of future directions for the use of DPBA in scientific research. One area of research is the development of new fluorescent probes based on the structure of DPBA. These probes may have improved sensitivity and selectivity for certain targets. Another area of research is the development of new anticancer agents based on the structure of DPBA. These agents may have improved efficacy and reduced toxicity compared to current chemotherapy drugs. Finally, DPBA may be used in the development of new sensors for the detection of metal ions and other analytes. These sensors may have applications in environmental monitoring, food safety, and medical diagnostics.
Conclusion:
In conclusion, DPBA is a unique chemical compound that has a number of scientific research applications. Its synthesis method is relatively straightforward, and it has been shown to have a number of biochemical and physiological effects. DPBA has a number of advantages for lab experiments, but it also has some limitations. There are a number of future directions for the use of DPBA in scientific research, and it is likely to continue to be an important tool for researchers in a variety of fields.
合成方法
The synthesis of DPBA involves the reaction of 2,5-dimethylaniline with 2-chloroethyl phenyl ether in the presence of a base such as potassium carbonate. The reaction is carried out at a temperature of approximately 120°C for several hours. The resulting product is then purified by recrystallization from a suitable solvent such as ethanol or acetic acid. The yield of DPBA is typically around 60-70%.
科学研究应用
DPBA has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of proteins and nucleic acids. DPBA has also been used as a ligand for the selective detection of metal ions such as copper and zinc. In addition, DPBA has been used as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.
属性
IUPAC Name |
2,5-dimethyl-N-(2-phenoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-13-8-9-14(2)16(12-13)17(19)18-10-11-20-15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABMWDIVTXXNPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3,4-dimethylphenyl)-2-{2,4-dioxo-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidin-3-yl}acetamide](/img/structure/B4922377.png)

![1-(cyclopropylmethyl)-4-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B4922381.png)
![N-(5-chloro-2-methoxyphenyl)-3-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoacrylamide](/img/structure/B4922385.png)
![N-({[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B4922388.png)
![6-(2-chlorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B4922393.png)
![ethyl 2-({2-[(4,6-dimethyl-2-pyrimidinyl)thio]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4922421.png)
![N-(2-furylmethyl)-4-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinecarboxamide](/img/structure/B4922422.png)

![1-[4-(2,4-dimethylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B4922428.png)
![9-[2-(2-fluorophenoxy)ethyl]-9H-carbazole](/img/structure/B4922442.png)
![1-(2-methylphenyl)-4-[1-(2-pyridinylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B4922458.png)

![1-[3-(2,3,5-trimethylphenoxy)propyl]-1H-imidazole](/img/structure/B4922470.png)
